molecular formula C11H12N2O2S B3349074 5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione CAS No. 20210-01-9

5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione

Cat. No.: B3349074
CAS No.: 20210-01-9
M. Wt: 236.29 g/mol
InChI Key: LKPYNTOXZAIDCX-UHFFFAOYSA-N
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Description

5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . It is characterized by an imidazolidine-2,4-dione core structure substituted with a benzylsulfanylmethyl group. This core structure is a hallmark of the hydantoin class of heterocyclic compounds, which are of significant interest in medicinal and organic chemistry . As a hydantoin derivative, this compound serves as a valuable building block and intermediate in chemical synthesis and pharmaceutical research. Hydantoin derivatives are extensively studied for their diverse biological activities and are commonly explored in the development of new therapeutic agents. The presence of the benzylsulfanylmethyl moiety may influence the compound's properties, such as its lipophilicity and potential for specific molecular interactions, making it a candidate for use in structure-activity relationship (SAR) studies and the synthesis of more complex molecules . Handling and Storage: For safe handling, use personal protective equipment, avoid dust formation, and ensure adequate ventilation . The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container . Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(benzylsulfanylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10-9(12-11(15)13-10)7-16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPYNTOXZAIDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942290
Record name 4-[(Benzylsulfanyl)methyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20210-01-9, 6304-93-4
Record name 5-((Benzylthio)methyl)-2,4-imidazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020210019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC43151
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(Benzylsulfanyl)methyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with benzylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione is characterized by the imidazolidine core, which is a five-membered ring containing two nitrogen atoms. The presence of the benzylsulfanyl group enhances its reactivity and biological activity. The molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S, indicating a complex structure that allows for diverse interactions in biological systems .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazolidine-2,4-dione have been evaluated for their efficacy against various cancer cell lines. These studies suggest that such compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit metalloproteinases (MMPs), enzymes implicated in tissue remodeling and inflammation. This inhibition could be beneficial in treating conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), where MMP activity contributes to disease progression .

Neuroprotective Effects

Preliminary studies suggest that imidazolidine derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of mitochondrial function by these compounds has been highlighted, particularly in models of oxidative stress where they may improve cellular resilience .

Pharmacological Insights

The pharmacological profile of this compound indicates a broad spectrum of activity:

  • Metabolic Regulation : Similar thiazolidinediones have shown effects on mitochondrial respiration and metabolic pathways in model organisms like Drosophila melanogaster, suggesting that this compound may influence metabolic health .
  • Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in animal models, indicating potential use in treating epilepsy and other seizure disorders .

In Vivo Studies

A study examining the effects of thiazolidinediones on Drosophila showed that certain derivatives improved lifespan and metabolic profiles under high-fat dietary conditions, suggesting a protective role against diet-induced metabolic dysfunction .

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below compares key structural and physicochemical parameters of 5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione with related derivatives:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties/Applications References
This compound Benzylsulfanylmethyl C₁₁H₁₂N₂O₂S 252.29 Not explicitly reported in evidence N/A
5-Benzylidenethiazolidine-2,4-dione Benzylidene (thiazolidine core) C₁₀H₇NO₂S 205.23 Rf = 0.40; M.P. = 240–242°C; IR peaks at 1770, 1693 cm⁻¹ (C=O)
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 4-Dimethylaminobenzyl C₁₂H₁₅N₃O₂ 233.27 Antidepressant activity (ED₅₀ = 17–42 mg/kg in mice)
5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione Sulfanylmethyl + methyl C₅H₈N₂O₂S 160.19 CAS: 655249-41-5; HS Code unavailable
5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione 4-Fluorophenyl + methyl C₁₀H₉FN₂O₂ 208.19 Crystallographic data reported
(Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione Phenylallylidene C₁₄H₁₂N₂O₂ 240.26 UV filter (λmax ~ avobenzone)
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione 4-Methoxyphenylmethyl + methyl C₁₄H₁₃NO₄S 291.33 MDL: MFCD09729465; no analytical data

Key Observations:

  • Substituent Impact on Lipophilicity : The benzylsulfanylmethyl group in the target compound likely enhances lipophilicity compared to smaller substituents like methyl or sulfanylmethyl (e.g., 5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione) .
  • Biological Activity: Derivatives such as 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione exhibit antidepressant properties, while arylidene analogs (e.g., (Z)-5-((E)-3-phenylallylidene) derivatives) function as UV filters . The benzylsulfanylmethyl variant’s bioactivity remains uncharacterized in the provided evidence.
  • Synthetic Yields : Condensation reactions for related compounds (e.g., indole-substituted hydantoins) achieve yields of 80–90%, suggesting efficient synthetic routes for structurally complex derivatives .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Benzylidene and thiazolidine derivatives exhibit strong C=O stretches (~1690–1770 cm⁻¹), consistent with the imidazolidine-dione core . The benzylsulfanylmethyl group may introduce additional S–H or C–S vibrational modes, though specific data are absent.
  • UV Absorption : Arylidene-substituted analogs (e.g., (Z)-5-((E)-3-phenylallylidene)) show λmax values comparable to avobenzone, making them viable UV filters . The benzylsulfanylmethyl group’s electron-withdrawing sulfur atom could redshift absorption spectra, but experimental confirmation is needed.
  • Melting Points : Thiazolidine derivatives (e.g., 5-Benzylidenethiazolidine-2,4-dione) exhibit high melting points (~240°C), likely due to strong hydrogen bonding and planar rigidity . The benzylsulfanylmethyl variant may have a lower melting point due to increased steric bulk.

Biological Activity

5-(Benzylsulfanylmethyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

This compound, also known as a derivative of imidazolidine-2,4-dione, features a benzylsulfanyl group that enhances its biological activity. This compound is structurally characterized by the presence of a five-membered ring containing nitrogen atoms, which plays a crucial role in its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has shown promising anticancer properties . Studies have evaluated its effects on different cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The results indicated that this compound significantly inhibits cell proliferation and induces apoptosis in these cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231100Induction of apoptosis
HCT-11675Cell cycle arrest

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been studied for its anti-inflammatory effects . It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : It potentially modulates receptor activity that regulates cellular proliferation and apoptosis.
  • Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells, reducing oxidative stress and subsequent cellular damage .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Anticancer Research : A recent study assessed the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells using MTT assays. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 100 µM after 72 hours of treatment .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What experimental approaches elucidate the compound’s mechanism of action in cellular models?

  • Methodology :
  • RNA-Seq : Identify differentially expressed genes post-treatment to pinpoint pathways (e.g., apoptosis, oxidative stress).
  • CRISPR-Cas9 Knockout : Validate target engagement by deleting putative receptor genes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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